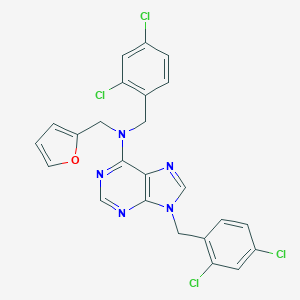![molecular formula C21H20N2O4S B295520 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B295520.png)
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMTD, is a compound that has been synthesized and studied for its potential applications in scientific research.
科学研究应用
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models. Inflammation is also a potential target for this compound, as it has been shown to decrease the production of inflammatory cytokines.
作用机制
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development. Additionally, this compound has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
In addition to its ROS scavenging and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. This compound has also been shown to decrease the levels of reactive nitrogen species (RNS) and increase the levels of glutathione (GSH), an important antioxidant.
实验室实验的优点和局限性
One advantage of using 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its ability to scavenge ROS and protect cells from oxidative damage. Additionally, its ability to inhibit NF-κB and activate the Nrf2-ARE pathway make it a potential therapeutic target for cancer and inflammation. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to induce cell death.
未来方向
There are several potential future directions for the study of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of focus could be the development of this compound-based therapies for cancer and inflammation. Additionally, further research could be done to investigate the potential neuroprotective effects of this compound and its ability to improve cognitive function. Finally, the potential for this compound to be used as a tool for studying oxidative stress and inflammation in various disease models could also be explored.
合成方法
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-chloroethyl ethyl ether, followed by the reaction with 4-formylbenzoic acid and thiourea. The resulting compound is then treated with acetic anhydride and sodium acetate to yield this compound.
属性
分子式 |
C21H20N2O4S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N2O4S/c1-13-4-3-5-14(2)18(13)27-11-10-26-16-8-6-15(7-9-16)12-17-19(24)22-21(28)23-20(17)25/h3-9,12H,10-11H2,1-2H3,(H2,22,23,24,25,28) |
InChI 键 |
HDHXLKYBOVQSOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)




![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
